molecular formula C20H25NO2 B3025960 17alpha-Hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile-2,2,4,8,11,11,20,20-d8

17alpha-Hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile-2,2,4,8,11,11,20,20-d8

Cat. No.: B3025960
M. Wt: 319.5 g/mol
InChI Key: AZFLJNIPTRTECV-VCTPBPHSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dienogest-d8 is a deuterated form of dienogest, a synthetic progestin used primarily in the treatment of endometriosis and as a contraceptive. The deuterated version, Dienogest-d8, is often used as an internal standard in mass spectrometry due to its stability and similarity to the non-deuterated compound .

Scientific Research Applications

Dienogest-d8 is widely used in scientific research due to its stability and similarity to dienogest. Its applications include:

Mechanism of Action

Target of Action

The primary target of 17alpha-Hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile-2,2,4,8,11,11,20,20-d8 is the progesterone receptor . This receptor plays a crucial role in the regulation of the menstrual cycle and pregnancy.

Mode of Action

This compound acts as a synthetic hormone that binds to the progesterone receptor . By binding to this receptor, it can mimic the effects of natural progesterone, leading to changes in the body’s hormonal balance.

Result of Action

The binding of this compound to the progesterone receptor can lead to various molecular and cellular effects. For instance, it has been shown in treatment trials to increase serum prolactin levels . This could potentially lead to changes in menstrual cycle regulation and fertility.

Future Directions

The future directions for this compound are likely to be in the area of contraceptive and hormonal therapy research. Given its unique properties, it may also find use in the treatment of conditions such as endometriosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dienogest-d8 involves the incorporation of deuterium atoms into the dienogest molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve:

    Catalysts: Palladium on carbon (Pd/C) or platinum oxide (PtO2)

    Solvents: Deuterated methanol or chloroform

    Temperature: Room temperature to moderate heating (20-50°C)

    Pressure: Atmospheric to slightly elevated pressures

Industrial Production Methods: Industrial production of Dienogest-d8 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Dienogest-d8 undergoes various chemical reactions, including:

    Oxidation: Conversion to dienogest oxide using oxidizing agents like hydrogen peroxide or potassium permanganate

    Reduction: Reduction to dienogest alcohol using reducing agents like sodium borohydride

    Substitution: Halogenation or nitration reactions using halogens or nitric acid

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), nitric acid (HNO3)

Major Products:

Comparison with Similar Compounds

Dienogest-d8 is unique due to its deuterium incorporation, which provides enhanced stability and distinct mass spectrometric properties. Similar compounds include:

    Dienogest: The non-deuterated form used in clinical settings

    Norethisterone: Another synthetic progestin with similar therapeutic uses

    Levonorgestrel: A widely used progestin in contraceptives

Compared to these compounds, Dienogest-d8 offers advantages in analytical applications due to its stability and distinct isotopic signature .

Properties

IUPAC Name

2,2-dideuterio-2-[(8S,13S,14S,17R)-2,2,4,8,11,11-hexadeuterio-17-hydroxy-13-methyl-3-oxo-6,7,12,14,15,16-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h12,17-18,23H,2-10H2,1H3/t17-,18+,19+,20-/m1/s1/i3D2,6D2,10D2,12D,17D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFLJNIPTRTECV-VCTPBPHSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2(CC#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C2CC[C@]3([C@@H]4CC[C@]([C@]4(CC(C3=C2CC(C1=O)([2H])[2H])([2H])[2H])C)(C([2H])([2H])C#N)O)[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17alpha-Hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile-2,2,4,8,11,11,20,20-d8
Reactant of Route 2
17alpha-Hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile-2,2,4,8,11,11,20,20-d8
Reactant of Route 3
17alpha-Hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile-2,2,4,8,11,11,20,20-d8
Reactant of Route 4
17alpha-Hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile-2,2,4,8,11,11,20,20-d8
Reactant of Route 5
17alpha-Hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile-2,2,4,8,11,11,20,20-d8
Reactant of Route 6
17alpha-Hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile-2,2,4,8,11,11,20,20-d8

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